
3-Fluoro-2-methylphenylboronic acid
Overview
Description
3-Fluoro-2-methylphenylboronic acid (CAS: 850593-06-5) is an organoboron compound with the molecular formula C₇H₈BFO₂ and a molecular weight of 153.95 g/mol . It features a fluorine atom at the 3-position and a methyl group at the 2-position on the phenyl ring, attached to a boronic acid (-B(OH)₂) group. Key properties include:
- Refractive index: 1.505
- Flash point: 127.3°C
- Storage: Requires cold storage (0–6°C) to maintain stability
- Purity: Typically ≥98% (HPLC)
This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-fluoro-2-methyliodobenzene using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronic ester or boronic anhydride.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a boronate ester.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound, formed by the coupling of the aryl group from the boronic acid with the aryl halide.
Oxidation: The major products are boronic esters or anhydrides.
Reduction: The major product is a boronate ester.
Scientific Research Applications
Pharmaceutical Development
Targeted Therapies for Cancer
3-Fluoro-2-methylphenylboronic acid plays a crucial role in the synthesis of pharmaceuticals aimed at cancer treatment. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. For instance, boronic acids are known to interact with diols in glycoproteins, which can be exploited to develop targeted therapies that improve the delivery and effectiveness of anticancer drugs.
Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have shown that compounds incorporating this compound exhibit enhanced selectivity towards cancerous tissues compared to normal cells, indicating its potential in tailored cancer therapies .
Organic Synthesis
Building Blocks in Organic Chemistry
This compound serves as a versatile building block in organic synthesis, particularly through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex organic molecules.
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids. |
Applications | Synthesis of pharmaceuticals and agrochemicals. |
Case Study: Synthesis of Fine Chemicals
In a study focused on synthesizing fine chemicals, researchers utilized this compound in Suzuki coupling reactions, yielding high-purity products with significant yields. The versatility of this compound allows for modifications that enhance reactivity and selectivity .
Materials Science
Development of Advanced Materials
this compound is employed in creating advanced materials, including polymers and nanomaterials. These materials have applications in electronics and coatings due to their improved durability and performance characteristics.
Material Type | Application |
---|---|
Polymers | Used in coatings for electronics. |
Nanomaterials | Enhances material properties for durability. |
Case Study: Polymer Coatings
Research has shown that incorporating boronic acids into polymer matrices can significantly improve mechanical properties and thermal stability. For example, a study demonstrated that polymers modified with this compound exhibited enhanced resistance to environmental degradation .
Bioconjugation
Selective Binding to Biomolecules
The boronic acid functionality allows for selective binding to diols, making it useful in bioconjugation techniques for labeling biomolecules. This is essential for diagnostics and therapeutic applications.
Application | Description |
---|---|
Biomolecule Labeling | Enables tracking and analysis of biological processes. |
Case Study: Diagnostic Applications
In diagnostic applications, researchers have utilized this compound to label antibodies for enhanced imaging techniques. This approach has been shown to improve the sensitivity and specificity of assays used in clinical diagnostics .
Environmental Chemistry
Pollutant Detection and Removal
This compound is also valuable in environmental chemistry, particularly for detecting and removing pollutants from water sources due to its reactivity with specific contaminants.
Application | Description |
---|---|
Water Treatment | Reacts with contaminants for effective removal. |
Case Study: Water Purification Techniques
Studies indicate that this compound can effectively bind to phenolic pollutants in water, facilitating their removal through adsorption processes. This application contributes significantly to environmental sustainability efforts .
Mechanism of Action
The mechanism of action of 3-fluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst for another catalytic cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
The following table compares 3-fluoro-2-methylphenylboronic acid with its positional isomers and fluorinated methylphenylboronic acid derivatives:
*Melting point range reported for fluorinated methylphenylboronic acids as a group .
Key Observations:
Electronic Effects : Fluorine at the 3-position (meta to boronic acid) enhances electrophilicity of the boron atom compared to ortho- or para-fluorinated isomers, improving reactivity in cross-coupling reactions .
Crystallinity : Derivatives with methoxy or hydroxy substituents (e.g., 3-fluoro-4-hydroxyphenylboronic acid, CAS: 182344-14-5) exhibit stronger B⋯π and C–H⋯B interactions, favoring supramolecular assembly .
Comparison with Other Fluorinated Boronic Acids
Key Observations:
Electron-Withdrawing Effects : Trifluoromethyl groups (e.g., in 3,5-bis(trifluoromethyl)phenylboronic acid) significantly increase the boron center's electrophilicity but reduce solubility in polar solvents .
Functional Group Versatility : Formyl-substituted derivatives (e.g., 4-fluoro-3-formylphenylboronic acid) serve as intermediates for synthesizing Schiff bases or heterocycles .
Commercial Availability and Pricing
Biological Activity
3-Fluoro-2-methylphenylboronic acid (CAS No. 163517-61-1) is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, including its interactions with enzymes, potential therapeutic applications, and comparative analysis with structurally similar compounds.
- Molecular Formula : C₇H₈BFO₂
- Molecular Weight : 153.95 g/mol
- Appearance : White to almost white powder or crystalline solid
- Melting Point : 142-144 °C
The presence of a fluorine atom at the meta position relative to the boronic acid group, along with a methyl substituent on the phenyl ring, influences its chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that boronic acids, including this compound, can inhibit proteasome activity. The proteasome is vital for protein degradation pathways in cells, and its inhibition may have therapeutic implications for diseases where protein homeostasis is disrupted, such as cancer and neurodegenerative disorders .
Potential Therapeutic Applications
This compound has been identified as a versatile building block in the synthesis of biologically active compounds. It has shown promise in developing inhibitors for various targets, including:
- G-secretase inhibitors : These are crucial in Alzheimer’s disease research as they play a role in the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides .
- Receptor Antagonists : Compounds derived from this boronic acid have been explored as antagonists for human vanilloid receptor 1 and adenosine A1 receptors, which are involved in pain perception and cardiovascular regulation .
Case Studies
-
Proteasome Inhibition Study :
A study demonstrated that certain boronic acids could effectively inhibit proteasome activity, leading to apoptosis in cancer cells. The specific mechanism involves binding to the active site of the proteasome, thus preventing substrate degradation. -
Synthesis of G-secretase Inhibitors :
Research focused on synthesizing G-secretase inhibitors using this compound as a key intermediate. The synthesized compounds exhibited significant inhibitory activity against G-secretase, indicating potential as therapeutic agents for Alzheimer’s disease .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally related compounds. The following table summarizes key differences:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Fluoro-2-methoxyphenylboronic acid | Methoxy instead of Methyl | Potentially different solubility and reactivity |
4-Fluorophenylboronic acid | Fluorine at para position | Different electronic properties affecting reactivity |
3-Chloro-2-methylphenylboronic acid | Chlorine instead of Fluorine | Variation in biological activity due to halogen differences |
The variations in substituents (fluorine vs. chlorine) significantly impact the compounds' electronic properties and their interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 3-Fluoro-2-methylphenylboronic acid to ensure stability?
- Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. This is critical due to the boronic acid group's sensitivity to moisture and temperature fluctuations. Use inert atmospheres (e.g., nitrogen) for long-term storage to minimize oxidation .
Q. How can researchers verify the purity of this compound before use in Suzuki-Miyaura coupling?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assess purity. Cross-reference observed peaks with literature data for fluorinated phenylboronic acids. For example, compare the methyl group's chemical shift (~δ 2.3 ppm in ¹H NMR) and fluorine coupling patterns .
Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?
- Methodological Answer: Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubility. For aqueous-phase reactions, prepare a stock solution in a 1:1 mixture of tetrahydrofuran (THF) and water. Pre-filter solutions to remove insoluble particulates that may hinder reaction efficiency .
Q. How does the fluorine substituent at the 3-position influence the compound's acidity compared to non-fluorinated analogs?
- Methodological Answer: Fluorine's electron-withdrawing effect increases the boronic acid's Lewis acidity, enhancing its reactivity in cross-coupling reactions. Measure pKa values via potentiometric titration in methanol-water mixtures. Expected pKa for this compound is ~8.5–9.0, lower than non-fluorinated analogs (e.g., 2-methylphenylboronic acid, pKa ~10) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. The compound is classified as an irritant (H315, H319, H335); neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. How can computational methods predict the vibrational and electronic properties of this compound?
- Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate vibrational frequencies, frontier molecular orbitals, and electrostatic potential surfaces. Compare computed IR spectra with experimental data to identify key bands (e.g., B-O stretching at ~1340 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹) .
Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer: Systematically vary reaction parameters:
- Catalyst: Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for steric effects.
- Base: Compare K₂CO₃ (mild) with Cs₂CO₃ (strong).
- Temperature: Optimize between 60°C and 100°C.
Monitor yields via LC-MS and analyze side products (e.g., protodeboronation) using ¹⁹F NMR .
Q. How do steric and electronic effects of the 2-methyl and 3-fluoro groups impact regioselectivity in aryl-aryl bond formation?
- Methodological Answer: The 2-methyl group introduces steric hindrance, directing coupling to the para position relative to the boronic acid. Fluorine's electron-withdrawing effect stabilizes transition states, accelerating oxidative addition. Use Hammett substituent constants (σₘ for F = +0.34) to predict electronic contributions .
Q. What analytical techniques differentiate this compound from its structural isomers (e.g., 3-Fluoro-4-methylphenylboronic acid)?
- Methodological Answer:
Q. How can researchers design a kinetic study to evaluate the hydrolysis stability of this compound in aqueous media?
- Methodological Answer:
Prepare buffered solutions (pH 4–10) and monitor boronic acid concentration over time via UV-Vis spectroscopy (λ = 270 nm).
Calculate hydrolysis rate constants (k) using pseudo-first-order kinetics.
Compare activation energies (Eₐ) with Arrhenius plots at 25–60°C.
Expected stability: Higher in acidic conditions (pH < 7) due to reduced boronate formation .
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIUWJUWTUGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382498 | |
Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163517-61-1 | |
Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-methylphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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